molecular formula C13H12FNO2S B2881275 2-fluoro-N-(p-tolyl)benzenesulfonamide CAS No. 612041-71-1

2-fluoro-N-(p-tolyl)benzenesulfonamide

Cat. No. B2881275
CAS RN: 612041-71-1
M. Wt: 265.3
InChI Key: TWCCZIHEYGEEKI-UHFFFAOYSA-N
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Description

2-Fluoro-N-(p-tolyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Fluorophores Development

The compound, being a single-benzene-based fluorophore, could be used in the development of fluorescence-based materials . These materials have applications in various research fields and industries, particularly in biology and materials science .

Analytical Techniques

The compound could be used in analytical techniques that rely on fluorescence . These techniques are used to analyze and identify the chemical composition and concentration of different substances.

Imaging Techniques

Fluorescence-based materials, such as this compound, are often used in imaging techniques . These techniques are used in various fields, including biology and materials science, to visualize or measure the properties of organic or inorganic substances.

Sensing Techniques

The compound could be used in sensing techniques that rely on fluorescence . These techniques are used to detect and measure the presence of other substances.

Nonlinear Optical Studies

The compound could be used in studies related to nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.

Molecular Conformation Studies

The compound could be used in studies related to molecular conformation . These studies are important in understanding the behavior and properties of molecules.

Safety and Hazards

The safety and hazards associated with “2-fluoro-N-(p-tolyl)benzenesulfonamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of “2-fluoro-N-(p-tolyl)benzenesulfonamide” are not explicitly mentioned in the available resources .

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate in bacteria, making it a key target for antibacterial drugs .

Mode of Action

The compound inhibits dihydropteroate synthetase by mimicking the natural substrate, para-aminobenzoic acid (PABA) . The structural similarity between sulfonamides and PABA allows the compound to bind to the enzyme and block its activity, thereby inhibiting the production of folate .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids. As a result, bacterial DNA synthesis is inhibited, preventing cell division and growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of bacterial DNA synthesis by this compound leads to the cessation of bacterial growth and replication . This makes it an effective antibacterial agent, particularly against bacteria that rely on folate synthesis for growth and survival .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the enzyme, reducing its efficacy . Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution .

properties

IUPAC Name

2-fluoro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCCZIHEYGEEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide

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